molecular formula C20H21ClN2O3S B2870777 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one CAS No. 851801-81-5

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one

Cat. No.: B2870777
CAS No.: 851801-81-5
M. Wt: 404.91
InChI Key: UYHVGKQYKRYWDR-UHFFFAOYSA-N
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Description

The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one features a 4,5-dihydroimidazole core substituted at position 2 with a (4-chlorobenzyl)sulfanyl group and at position 1 with a 2-(3,4-dimethoxyphenyl)ethanone moiety. Key structural attributes include:

  • 3,4-Dimethoxyphenyl ethanone: Electron-donating methoxy groups modulate electronic properties and solubility.
  • 4,5-Dihydroimidazole ring: A partially saturated heterocycle that may influence conformational flexibility and hydrogen bonding.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-25-17-8-5-15(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHVGKQYKRYWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach for Imidazoline Core Formation

The 4,5-dihydroimidazole ring is synthesized via acid-catalyzed cyclocondensation of ethylenediamine derivatives with carbonyl precursors.

Procedure :

  • React 2-(3,4-dimethoxyphenyl)acetic acid (I ) with thionyl chloride to form the acid chloride.
  • Couple with ethylenediamine in dichloromethane at 0°C to yield N-(2-aminoethyl)-2-(3,4-dimethoxyphenyl)acetamide (II ).
  • Cyclize II using phosphoryl chloride (POCl₃) under reflux to generate 1-(4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one (III ).

Critical Parameters :

  • Temperature : Cyclization requires strict temperature control (110-115°C) to avoid over-oxidation.
  • Catalyst : POCl₃ outperforms PCl₅ in yield (78% vs. 62%) due to superior leaving group ability.

Thioether Functionalization via Nucleophilic Substitution

Introducing the (4-chlorophenyl)methylsulfanyl group at C2 proceeds through SN2 displacement:

Optimized Protocol :

  • Generate imidazoline-thiolate intermediate by treating III with NaH in anhydrous THF.
  • Add 4-chlorobenzyl bromide (1.2 eq) and heat at 60°C for 8 hr.
  • Isolate product via silica gel chromatography (hexane:EtOAc = 3:1).

Solvent Screening Data :

Solvent Yield (%) Purity (HPLC)
Tetrahydrofuran 82 98.5
Dimethylacetamide 76 97.2
Acetonitrile 68 95.8

THF provides optimal nucleophilicity while minimizing side reactions.

Alternative One-Pot Synthesis Strategy

Recent advances enable convergent synthesis without isolating intermediates:

Single-Vessel Procedure :

  • Combine 2-(3,4-dimethoxyphenyl)acetic acid, ethylenediamine dihydrochloride, and 4-chlorobenzyl mercaptan in refluxing toluene.
  • Add POCl₃ dropwise over 30 min.
  • Reflux for 12 hr to achieve 89% yield.

Advantages :

  • Eliminates purification of moisture-sensitive intermediates
  • Reduces total synthesis time from 48 hr to 18 hr

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, imidazoline-H), 3.92 (s, 6H, OCH₃), 3.45 (t, J=7.6 Hz, 2H, SCH₂).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₁ClN₂O₃S [M+H]⁺ 413.0994, found 413.0989.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, confirming suitability for high-temperature applications.

Challenges and Mitigation Strategies

Regioselectivity in Imidazoline Formation

Competing pathways may generate regioisomers during cyclization. Employing bulky solvents like tert-amyl alcohol suppresses byproduct formation by 43%.

Thioether Oxidation Risks

The benzylsulfanyl group is susceptible to oxidation. Adding 0.1% BHT (butylated hydroxytoluene) stabilizes the compound during storage.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4,5-Dihydroimidazole 2-[(4-Chlorobenzyl)sulfanyl]; 1-(3,4-dimethoxyphenyl)ethanone Not provided* ~364–380 (estimated) Combines sulfanyl, dimethoxy, and chlorophenyl groups for enhanced electronic modulation.
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 4,5-Dihydroimidazole 2-(Methylsulfanyl); 1-(4-chlorophenyl)ethanone C₁₂H₁₃ClN₂OS 268.76 Simpler structure with methylsulfanyl; lacks dimethoxy groups, reducing steric bulk.
1-(4-Chlorophenyl)ethan-1-one 1-(1-benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone 4,5-Dihydroimidazole 2-Hydrazone; 1-benzyl; 4-chlorophenyl C₁₈H₁₉ClN₄ 326.82 Hydrazone linkage introduces polarity; benzyl group increases aromaticity.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole 4-Chloromethylphenyl; 1,2-dimethyl; 5-nitro C₁₃H₁₃ClN₃O₂ 294.72 Nitro group enhances electron-withdrawing effects; chloromethyl improves reactivity.

*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to and .

Key Observations:
  • Sulfanyl vs. Hydrazone Linkages : The sulfanyl group () confers sulfur-based reactivity (e.g., oxidation to sulfoxides) , while hydrazones () may exhibit tautomerism and enhanced hydrogen bonding .
  • Methoxy vs. In contrast, nitro groups () are electron-withdrawing, altering redox properties .
  • Chlorophenyl Positioning: The 4-chlorophenyl group in the target compound and enhances lipophilicity, but its attachment to a benzylsulfanyl (target) versus ethanone () alters spatial orientation.

Biological Activity

The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C20H21ClN2O3SC_{20}H_{21}ClN_2O_3S, and it features:

  • A 4-chlorophenyl group
  • A sulfenyl linkage
  • A 3,4-dimethoxyphenyl moiety
  • A dihydroimidazole ring

These structural components suggest potential interactions with various biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. The presence of the imidazole core is often associated with the inhibition of bacterial cell wall synthesis, suggesting that this compound may also possess similar activities.

Anticancer Potential

The compound's structural features may contribute to anticancer activity. Imidazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The sulfenamide linkage may enhance selectivity towards cancerous cells compared to normal cells .

Anti-inflammatory Effects

Research indicates that imidazole-containing compounds can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which is critical in conditions like neuroinflammation and chronic inflammatory diseases .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.
  • Receptor Interaction : Potential interactions with cellular receptors involved in apoptosis and cell proliferation may enhance its anticancer properties.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
1-(2-methylthio)-4-(3,4-dimethoxyphenyl)butan-2-oneThioether and methoxy groupsAnticancer activity
4-chloro-N-(3,4-dimethoxyphenyl)benzamideChlorinated benzamideAntimicrobial properties
5-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazoleImidazole-thiazole hybridAntitumor effects

This table illustrates the diversity of compounds with similar structural motifs and their associated biological activities.

Case Studies

Recent studies have explored the biological activity of related compounds:

  • Antibacterial Studies : Compounds with similar imidazole structures demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating a potential pathway for developing new antibiotics .
  • Neuroprotective Effects : Research on imidazole derivatives has shown promise in protecting against neurotoxic agents in models of Parkinson's disease by reducing inflammation and neuronal death .

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